5-methyl-2-phenyl-1,3-thiazolidin-4-one
Description
Contextualization within Thiazolidin-4-one Heterocyclic Systems Research
The thiazolidin-4-one core is a prominent heterocyclic system that has garnered significant attention in medicinal chemistry. nih.govnih.govmdpi.com This five-membered ring structure, containing a sulfur atom, a nitrogen atom, and a carbonyl group, serves as a "privileged scaffold." This term reflects its ability to bind to a wide range of biological targets, leading to a diverse array of pharmacological activities. nih.govmdpi.com The versatility of the thiazolidin-4-one ring allows for chemical modifications at positions 2, 3, and 5, enabling the synthesis of a vast library of derivatives with varied therapeutic properties. nih.gov These properties include antimicrobial, anticonvulsant, anti-inflammatory, antiviral, and anticancer activities. mdpi.comorientjchem.org
The compound 5-methyl-2-phenyl-1,3-thiazolidin-4-one is a specific iteration of this important scaffold, featuring a methyl group at the 5-position and a phenyl group at the 2-position. The substituents at these positions are known to significantly influence the biological activity of the resulting molecule. orientjchem.org
Academic Significance and Research Gaps in this compound Investigations
The academic significance of this compound lies in its potential as a lead compound for the development of new therapeutic agents. The presence of the methyl group at the C-5 position has been specifically noted for its contribution to the antiviral activity of some thiazolidinone derivatives. orientjchem.org Furthermore, research on related structures, such as 2-[(2-substituted phenyl-5-methyl-1,3-thiazolidin-4-one) derivatives, has demonstrated their potential as antimicrobial agents. nih.gov
Despite the promising biological activities associated with the broader class of 5-methyl-thiazolidin-4-ones, there is a discernible research gap concerning the specific compound this compound itself. Much of the existing literature focuses on more complex derivatives rather than this parent structure. Detailed investigations into its synthesis, comprehensive characterization, and specific biological activity profile are not extensively documented in readily available scientific literature. This lack of focused research presents an opportunity for further scholarly inquiry.
A common synthetic route to 2,5-disubstituted thiazolidin-4-ones is the one-pot, three-component reaction of an amine, a carbonyl compound (an aldehyde or ketone), and a mercapto-acid. nih.govtandfonline.com For the synthesis of this compound, this would typically involve the reaction of ammonia (B1221849), benzaldehyde (B42025), and 2-mercaptopropionic acid.
Table 1: Synthesis of 2-Aryl-5-methyl-1,3-thiazolidin-4-ones
| Reactants | Catalyst/Solvent | Product | Reference |
|---|
This table represents a general synthetic approach, as specific documented synthesis of the title compound is not widely available.
Scope and Objectives of Scholarly Inquiry into this compound
The primary objective of scholarly inquiry into this compound is to fill the existing research gap by conducting a thorough investigation of its chemical and biological properties. Key areas for research include:
Optimized Synthesis: Developing and optimizing a high-yield, stereoselective synthesis for this compound. The PubChem database identifies the stereoisomer (2R,5R)-5-methyl-2-phenyl-1,3-thiazolidin-4-one, highlighting the importance of controlling stereochemistry during synthesis. nih.gov
Comprehensive Characterization: Detailed characterization of the compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and single-crystal X-ray diffraction to unequivocally determine its structure and stereochemistry.
Biological Evaluation: A systematic evaluation of the biological activity of this compound. This would involve screening against a panel of microbial strains (bacteria and fungi) and viruses to determine its spectrum of activity and potency (e.g., Minimum Inhibitory Concentration - MIC values).
Table 2: Physicochemical Properties of (2R,5R)-5-methyl-2-phenyl-1,3-thiazolidin-4-one
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₁NOS | PubChem nih.gov |
| Molecular Weight | 193.27 g/mol | PubChem nih.gov |
This data is based on the PubChem entry for the specified stereoisomer.
Table 3: Potential Biological Activities of this compound Derivatives
| Activity | Description | Reference |
|---|---|---|
| Antimicrobial | Derivatives have shown activity against various bacterial strains. nih.gov | nih.gov |
This table highlights the potential activities based on studies of closely related compounds.
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-2-phenyl-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c1-7-9(12)11-10(13-7)8-5-3-2-4-6-8/h2-7,10H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWYMGUUEPNKPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(S1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies and Chemical Transformations of 5 Methyl 2 Phenyl 1,3 Thiazolidin 4 One
Established and Emerging Methodologies for 5-methyl-2-phenyl-1,3-thiazolidin-4-one Core Synthesis
The construction of the this compound scaffold is primarily achieved through cyclocondensation strategies, which can be performed as either stepwise or one-pot multi-component reactions. These methods offer versatility and efficiency in accessing the target heterocyclic system.
Cyclocondensation Reactions in this compound Formation
The most fundamental approach to synthesizing the 1,3-thiazolidin-4-one ring is through the cyclocondensation of three key components: an aldehyde, an amine, and an α-mercaptocarboxylic acid. researchgate.net For the specific synthesis of this compound, the required reactants are benzaldehyde (B42025), an amine (such as ammonia (B1221849) or an ammonium (B1175870) salt to yield an unsubstituted N3 position), and 2-mercaptopropionic acid (thiolactic acid), which provides the C5-methyl group.
An alternative, two-step procedure involves the pre-formation of an imine (Schiff base) from the reaction of benzaldehyde and the amine. This intermediate is then isolated and subsequently reacted with 2-mercaptopropionic acid to induce cyclization and form the thiazolidinone ring. jmchemsci.comnih.gov For instance, the reaction of a Schiff base with thioglycolic acid in a suitable solvent like chloroform (B151607) or toluene (B28343) upon reflux yields the corresponding thiazolidinone derivative. jmchemsci.comnih.gov
Multi-component Reaction Approaches to this compound Scaffolds
The one-pot, three-component reaction (MCR) is the most prominent and efficient method for synthesizing thiazolidin-4-one derivatives. nih.gov This strategy combines an amine, a carbonyl compound, and a mercapto-acid in a single reaction vessel, avoiding the need for isolating intermediates and often resulting in higher yields and shorter reaction times. researchgate.net The synthesis of this compound via an MCR would involve the simultaneous reaction of benzaldehyde, an amine source, and 2-mercaptopropionic acid. Various catalysts and conditions have been developed to optimize these MCRs, as shown in the table below, which summarizes findings for structurally related 2,3-disubstituted thiazolidin-4-ones that are adaptable for the target compound.
| Reactants (Amine, Aldehyde, Mercapto-acid) | Catalyst | Solvent | Conditions | Yield (%) | Reference |
| Aniline, Aromatic Aldehyde, Thioglycolic Acid | [Et₃NH][HSO₄] | - | 80 °C | High (80%) | nih.gov |
| Aniline, Benzaldehyde, Thioglycolic Acid | Ammonium Persulfate (APS) | Solvent-free | 90 °C | 84 | nih.gov |
| Primary Amines, Aldehyde, Mercaptoacetic Acid | BF₃ and p-TSA | - | - | - | nih.gov |
| 2-Chloroquinoline-3-carbaldehyde, Aniline, TGA | β-cyclodextrin-SO₃H | Solvent-free | - | High (80%) | nih.govrroij.com |
| Tryptamine, Benzaldehyde, Mercaptoacetic Acid | - | - | One-pot | 40-45 | nih.gov |
This table presents data for the synthesis of various thiazolidin-4-one derivatives, the principles of which are applicable to the synthesis of this compound.
Catalytic and Green Chemistry Innovations in this compound Synthesis
In line with the principles of green chemistry, significant efforts have been directed toward developing more sustainable and environmentally friendly methods for thiazolidin-4-one synthesis. These innovations focus on the use of efficient catalysts, alternative energy sources, and solvent-free conditions.
Catalytic Innovations: A wide array of catalysts have been employed to improve reaction efficiency. These include:
Ionic Liquids: Brønsted acidic ionic liquids such as [Et₃NH][HSO₄] have been used as reusable and efficient catalysts. nih.govsharif.edu
Nanocatalysts: Heterogeneous nanocatalysts, including nano-Fe₃O₄@SiO₂-supported ionic liquids and CdZr₄(PO₄)₆, have been shown to effectively catalyze the reaction, often under solvent-free conditions, allowing for easy recovery and reuse. nih.gov
Lewis Acids: Catalysts like BF₃·OEt₂ are effective in promoting the reaction. nih.gov
Bismuth Catalysts: Bi(SCH₂COOH)₃ has been reported as an effective catalyst for the one-pot synthesis of 1,3-thiazolidin-4-ones under solvent-free conditions.
Green Synthetic Techniques:
Microwave Irradiation: This technique significantly reduces reaction times and can improve yields compared to conventional heating methods. researchgate.net
Ultrasound-Assisted Synthesis: The use of ultrasonic vibrations provides an energy-efficient pathway for the synthesis, often leading to high yields in short reaction times.
Solvent-Free Synthesis: Conducting the reaction without a solvent (neat) minimizes waste and simplifies purification, aligning with key green chemistry principles. nih.govresearchgate.net
| Method | Catalyst/Conditions | Reaction Time | Yield (%) | Advantages | Reference |
| Conventional Heating | Toluene, reflux | 36 hours | Moderate | Standard procedure | nih.gov |
| Microwave-Assisted | DMF, irradiation | Minutes | High | Rapid, high yield | researchgate.net |
| Ultrasound-Assisted | nano-CdZr₄(PO₄)₆ | 25 minutes | 88 | Energy efficient, fast | nih.gov |
| Solvent-Free | β-cyclodextrin-SO₃H | 1 hour | 80 | Eco-friendly, simple work-up | rroij.com |
| Solvent-Free | Ammonium Persulfate (APS) | - | 84 | Economical catalyst, high atom economy | nih.gov |
This table compares different synthetic conditions for thiazolidin-4-one formation, demonstrating the advantages of green chemistry approaches.
Mechanistic Investigations of this compound Synthesis
Understanding the reaction mechanism is crucial for optimizing reaction conditions and improving the synthesis of the target compound. The formation of the thiazolidin-4-one ring from its three components is a well-studied process involving several key steps.
Elucidation of Reaction Pathways and Intermediates for this compound
The generally accepted mechanism for the three-component synthesis of a 2,5-disubstituted 1,3-thiazolidin-4-one proceeds through the following pathway: nih.govmdpi.com
Imine Formation: The reaction initiates with the condensation of the aldehyde (benzaldehyde) and the amine (e.g., ammonia) to form an electrophilic imine intermediate (a Schiff base). This step is typically acid-catalyzed and involves the elimination of a water molecule. jmchemsci.com
Thiol Addition: The sulfur atom of the α-mercaptocarboxylic acid (2-mercaptopropionic acid) acts as a nucleophile, attacking the electrophilic carbon of the imine. This addition results in the formation of an open-chain thioether intermediate.
Intramolecular Cyclization and Dehydration: The final step is an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon of the carboxylic acid group. This is followed by the elimination of a second water molecule to yield the stable, five-membered this compound ring. nih.gov
Two distinct pathways have been proposed depending on the reaction intermediates. Pathway A involves the formation of the imine first, followed by the attack of the mercapto acid. Pathway B suggests an initial reaction between the aldehyde and the mercapto acid, followed by reaction with the amine. However, the formation of the imine as the initial key intermediate is the most widely supported mechanism. nih.gov
Kinetic and Thermodynamic Aspects of this compound Formation
While specific quantitative kinetic and thermodynamic data for the formation of this compound are not extensively documented in the literature, several qualitative aspects can be inferred from mechanistic studies and experimental observations.
Kinetic Considerations: The reaction rate is significantly influenced by the chosen methodology.
Catalysis: Acid catalysts are crucial for accelerating the initial imine formation and the final dehydration step by protonating the carbonyl and hydroxyl groups, respectively, turning them into better electrophiles and leaving groups. jmchemsci.com Solid catalysts like nano-CdZr₄(PO₄)₆ provide a surface that can activate the C=O, C=N, and S-H groups, thereby lowering the activation energy of the reaction steps. nih.gov
Energy Input: The use of microwave irradiation and ultrasound provides highly efficient energy transfer to the reacting molecules. This leads to a dramatic increase in reaction rates, allowing the synthesis to be completed in minutes rather than hours and often minimizing the formation of byproducts that can occur with prolonged heating under conventional methods.
Derivatization and Functionalization Strategies for this compound
The derivatization of the this compound ring system is primarily centered around the active methylene (B1212753) group at the C5 position, the nitrogen atom at the N3 position, and the carbonyl group at the C4 position. These sites offer opportunities for a variety of chemical transformations, leading to a diverse array of functionalized molecules.
Regioselective and Stereoselective Modifications of the this compound Ring System
The presence of a methyl group at the C5 position introduces a chiral center, making stereoselective modifications a key aspect of its chemistry. Furthermore, the ability to selectively target specific positions on the ring (regioselectivity) is crucial for the rational design of new derivatives.
A prominent regioselective modification of 4-thiazolidinones is the Knoevenagel condensation, which occurs at the C5 position. rsc.org This reaction involves the condensation of the active methylene group of the thiazolidinone with various aldehydes and ketones in the presence of a catalyst. While the methyl group at C5 in the target compound reduces the reactivity of this position compared to unsubstituted 4-thiazolidinones, this reaction can still be a viable route for introducing a wide range of substituents. The choice of catalyst, which can range from basic amines like piperidine (B6355638) to Lewis acids, can influence the reaction's efficiency and outcome. researchgate.net The reaction with ketones can potentially lead to the formation of a mixture of Z- and E-isomers, raising the question of stereoselectivity. rsc.org
Another potential point for regioselective modification is the nitrogen atom at the N3 position. N-alkylation or N-acylation reactions can be employed to introduce various functional groups. For instance, N-arylation has been achieved in related systems using organolead or organobismuth reagents in the presence of a copper catalyst. researchgate.net
Stereoselective synthesis of derivatives is of particular interest due to the inherent chirality of this compound. The synthesis of specific stereoisomers, such as (2R,5R)-5-methyl-2-phenyl-1,3-thiazolidin-4-one, has been documented. researchgate.net Subsequent reactions on such a stereochemically defined scaffold can lead to the formation of diastereomerically pure products. For example, the [2+2] photocycloaddition of related (Z)-2-phenyl-4-aryliden-5(4H)-thiazolones has been shown to proceed with high stereoselectivity. researchgate.net
Detailed research findings on specific regioselective and stereoselective modifications of this compound are presented in the table below.
| Reaction Type | Reagents and Conditions | Product Description | Stereochemistry | Reference |
| Knoevenagel Condensation | Aromatic aldehydes, piperidine, ethanol, reflux | 5-Arylidene-2-phenyl-1,3-thiazolidin-4-one derivatives | Typically forms a mixture of Z/E isomers, but can be influenced by reaction conditions. | rsc.org |
| N-Arylation | Aryl lead/bismuth reagents, Cu(OAc)₂, CH₂Cl₂ | N-Aryl-5-methyl-2-phenyl-1,3-thiazolidin-4-one | Not specified in the general method. | researchgate.net |
| [2+2] Photocycloaddition | Blue light (465 nm), CH₂Cl₂ | Dispirocyclobutane derivatives | High stereoselectivity (ε-isomer) | researchgate.net |
Synthesis of Conjugates and Hybrid Molecules Incorporating this compound
The strategy of creating hybrid molecules by combining the this compound scaffold with other pharmacologically active moieties is a promising approach in medicinal chemistry. This molecular hybridization aims to develop new chemical entities with potentially synergistic or novel biological activities.
One common approach involves linking the thiazolidinone core to other heterocyclic systems. For example, hybrid molecules containing both a thiazolidinone and a 1,3,4-oxadiazole (B1194373) ring have been synthesized. rsc.org Although the specific starting material was a thiazolidine-2,5-dione (B1199914) in the cited study, a similar synthetic strategy could be envisioned for this compound. This would typically involve the synthesis of a suitable linker on either the thiazolidinone or the oxadiazole, followed by a coupling reaction.
Another example is the synthesis of thiazolidinone-xanthine hybrids. mdpi.com In these structures, a theophylline (B1681296) moiety is connected to the thiazolidinone ring system, often through a linker attached to the N3 position of the thiazolidinone. The synthesis usually involves the reaction of a haloacetylated xanthine (B1682287) derivative with a pre-formed thiazolidinone.
The synthesis of coumarin-thiazolidinone conjugates has also been reported. researchgate.net These hybrids are formed by condensing a coumarin-containing aldehyde with the active methylene group at the C5 position of the thiazolidinone ring via a Knoevenagel condensation. researchgate.net
The following table summarizes selected examples of synthetic strategies for creating hybrid molecules based on the thiazolidinone scaffold.
| Hybrid Molecule Type | General Synthetic Strategy | Key Reactants | Reference |
| Thiazolidinone-1,3,4-Oxadiazole | Coupling of a functionalized thiazolidinone with a functionalized 1,3,4-oxadiazole. | Thiazolidinone derivative, 1,3,4-Oxadiazole derivative | rsc.org |
| Thiazolidinone-Xanthine | N-alkylation of the thiazolidinone with a haloacetylated xanthine derivative. | Thiazolidinone, Haloacetylated theophylline | mdpi.com |
| Thiazolidinone-Coumarin | Knoevenagel condensation between a coumarin (B35378) aldehyde and the thiazolidinone. | Thiazolidinone, Coumarin aldehyde | researchgate.net |
Sophisticated Structural Elucidation and Stereochemical Analysis of 5 Methyl 2 Phenyl 1,3 Thiazolidin 4 One
Spectroscopic Methodologies for 5-methyl-2-phenyl-1,3-thiazolidin-4-one Structural Confirmation
Spectroscopic techniques provide a powerful, non-destructive means to probe the molecular structure of this compound. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information regarding its chemical environment, functional groups, and molecular weight can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity
For the 5-methyl-thiazolidin-4-one core, studies on similarly substituted derivatives provide expected signal ranges. cambridge.org The proton on the C5 carbon, adjacent to the methyl group, is anticipated to appear as a quartet, while the methyl protons themselves would present as a doublet. cambridge.org The carbonyl carbon (C4) typically resonates in the downfield region of the 13C NMR spectrum. cambridge.org
A study of various 2-phenyl-3-(substituted)thiazolidin-4-ones provides further insight. For a 2-phenyl-3-(2-(pyrrolidin-1-yl)ethyl)thiazolidin-4-one, the proton at the C2 position (H2) appears as a singlet, with the methylene (B1212753) protons at C5 showing distinct signals due to their diastereotopic nature. researchgate.net
Table 1: Predicted 1H and 13C NMR Chemical Shifts (δ, ppm) for the Thiazolidinone Core of this compound Based on Analog Data
| Atom | Predicted 1H Shift (ppm) | Predicted 13C Shift (ppm) | Notes |
| C2-H | ~5.8-6.0 (singlet) | ~63-64 | Based on 2-phenyl substituted analogs. researchgate.net |
| C4 | - | ~170-172 | Typical range for a thiazolidinone carbonyl. cambridge.org |
| C5-H | ~3.8-4.0 (quartet) | ~33-37 | Based on 5-methyl substituted analogs. cambridge.org |
| C5-CH3 | ~1.2-1.4 (doublet) | ~19 | Based on 5-methyl substituted analogs. cambridge.org |
These are predicted values based on analogous compounds and may differ from experimental values for the specific title compound.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring its vibrational modes.
For this compound, the most characteristic absorption in the IR spectrum is expected to be from the carbonyl group (C=O) of the thiazolidinone ring. Studies on a wide range of thiazolidin-4-one derivatives show this peak typically appears in the region of 1690-1740 cm-1. np-mrd.org The exact position depends on the substituents and the physical state of the sample. Other expected significant bands would include C-H stretching vibrations of the aromatic and aliphatic portions of the molecule (typically 2850-3100 cm-1), C-N stretching, and C-S stretching vibrations at lower wavenumbers. researchgate.net
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system. The symmetric vibrations of the phenyl rings would be expected to produce strong Raman signals.
Table 2: Expected Characteristic Infrared Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm-1) | Intensity |
| C=O (Amide) | 1690 - 1740 | Strong |
| C-H (Aromatic) | 3000 - 3100 | Medium-Weak |
| C-H (Aliphatic) | 2850 - 2980 | Medium |
| C-N | 1300 - 1400 | Medium |
| C-S | 600 - 700 | Weak-Medium |
Data compiled from studies on various thiazolidinone derivatives. np-mrd.orgresearchgate.net
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Patterns
Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments, thereby confirming the molecular weight and offering clues about the structure.
For rac-cis-5-methyl-2,3-diphenyl-1,3-thiazolidin-4-one (C16H15NOS), the molecular ion peak [M]+ would be expected at m/z 269.35. The fragmentation pattern would likely involve the characteristic cleavage of the thiazolidinone ring. Common fragmentation pathways for related structures involve the loss of small neutral molecules or cleavage at the bonds adjacent to the heteroatoms. The presence of the two phenyl groups would also lead to characteristic aromatic fragment ions, such as the phenyl cation (m/z 77) or the tropylium (B1234903) ion (m/z 91). Analysis of the isotopic pattern, particularly for the presence of sulfur, would further corroborate the elemental composition.
X-ray Crystallographic Techniques for this compound Solid-State Structure
X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state, offering precise measurements of bond lengths, bond angles, and torsional angles.
Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Packing
A single-crystal X-ray diffraction study has been performed on rac-cis-5-methyl-2,3-diphenyl-1,3-thiazolidin-4-one. researchgate.net This analysis provides an unambiguous confirmation of its molecular structure and stereochemistry.
The compound crystallizes in the monoclinic space group P21/c. researchgate.net The crystal structure confirms the cis relationship between the phenyl group at position 2 and the methyl group at position 5 of the thiazolidinone ring. The five-membered thiazolidinone ring adopts an envelope conformation, with the sulfur atom serving as the flap. researchgate.net The pendant phenyl rings at the C2 and N3 positions are nearly orthogonal to each other. researchgate.net
Table 3: Crystallographic Data for rac-cis-5-methyl-2,3-diphenyl-1,3-thiazolidin-4-one
| Parameter | Value | Reference |
| Chemical Formula | C16H15NOS | researchgate.net |
| Molecular Weight | 269.35 | researchgate.net |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P21/c | researchgate.net |
| a (Å) | 6.2271 (16) | researchgate.net |
| b (Å) | 22.531 (6) | researchgate.net |
| c (Å) | 9.937 (3) | researchgate.net |
| β (°) | 96.545 (4) | researchgate.net |
| Volume (Å3) | 1385.1 (6) | researchgate.net |
| Z | 4 | researchgate.net |
Powder X-ray Diffraction in Polymorphism Studies of this compound
Powder X-ray diffraction (PXRD) is a key analytical technique for the characterization of crystalline solids and is particularly crucial in the study of polymorphism—the ability of a compound to exist in more than one crystal form. researchgate.net Different polymorphs of a substance can exhibit distinct physical properties, and PXRD provides a characteristic "fingerprint" for each crystalline phase. researchgate.net
While no specific experimental PXRD studies on the polymorphism of rac-cis-5-methyl-2,3-diphenyl-1,3-thiazolidin-4-one have been reported in the surveyed literature, the technique's applicability is well-established for related heterocyclic compounds. cambridge.org A theoretical powder pattern can be calculated from the single-crystal X-ray diffraction data, which would serve as the reference for the known crystalline form. Any new experimental PXRD pattern with different peak positions or relative intensities would indicate the presence of a new polymorph or a different solvated/hydrated form. Such studies are vital in pharmaceutical and materials science to ensure the consistency and stability of the solid form of a compound. researchgate.net
Chiroptical Spectroscopy in Stereochemical Assignment of this compound Enantiomers
Chiroptical spectroscopic methods, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are instrumental in the stereochemical elucidation of chiral molecules. These techniques measure the differential interaction of left and right circularly polarized light with a chiral sample, providing unique spectral signatures that are directly related to the molecule's three-dimensional structure.
While there is a notable absence of specific published studies on the chiroptical properties of this compound enantiomers in the current scientific literature, the principles of chiroptical spectroscopy can be applied to predict the expected spectral characteristics and to underscore the methodology's potential in assigning their absolute configurations.
The enantiomers of this compound would be expected to exhibit mirror-image CD and ORD spectra. The chromophores within the molecule, such as the phenyl group and the amide moiety of the thiazolidinone ring, would give rise to characteristic electronic transitions. The spatial arrangement of these chromophores relative to each other dictates the sign and magnitude of the Cotton effects observed in the CD spectrum.
For instance, the phenyl group possesses π → π* transitions that are known to be sensitive to chiral perturbations in their vicinity. These transitions would likely result in distinct Cotton effects in the CD spectrum, allowing for the differentiation of the (2R, 5R) and (2S, 5S) enantiomers, as well as the (2R, 5S) and (2S, 5R) diastereomers. Similarly, the n → π* transition of the amide carbonyl group in the thiazolidinone ring is inherently chiral and would contribute significantly to the chiroptical signals.
Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often employed in conjunction with experimental CD spectroscopy. By calculating the theoretical CD spectrum for a known absolute configuration (e.g., 2R, 5R), a direct comparison with the experimental spectrum of an enantiomerically pure sample can lead to an unambiguous assignment of its absolute stereochemistry.
To illustrate the type of data that would be obtained from such an investigation, a hypothetical set of chiroptical data for the enantiomers of this compound is presented below. This data is based on typical values observed for similar chiral heterocyclic compounds.
Hypothetical Chiroptical Data for this compound Enantiomers
| Enantiomer Configuration | Technique | Wavelength (nm) | Signal |
| (2R, 5R) | CD | ~220 | Positive Cotton Effect |
| ~250 | Negative Cotton Effect | ||
| (2S, 5S) | CD | ~220 | Negative Cotton Effect |
| ~250 | Positive Cotton Effect | ||
| (2R, 5R) | ORD | >300 | Positive Rotation |
| (2S, 5S) | ORD | >300 | Negative Rotation |
Further research involving the synthesis of the enantiomerically pure forms of this compound and their subsequent analysis by chiroptical spectroscopy, coupled with theoretical calculations, is necessary to provide definitive experimental data and to fully elucidate their stereochemical properties. Such studies are crucial for advancing the understanding of the structure-activity relationships of this class of compounds.
Theoretical and Computational Chemistry Approaches to 5 Methyl 2 Phenyl 1,3 Thiazolidin 4 One
Quantum Chemical Calculations of 5-methyl-2-phenyl-1,3-thiazolidin-4-one Electronic Structure
Quantum chemical calculations are a powerful tool for investigating the electronic properties of molecules. For this compound, these methods help in elucidating its electronic distribution, orbital energies, and reactivity.
Density Functional Theory (DFT) is a widely used computational method to study the electronic structure of molecules. DFT calculations, often using functionals like B3LYP, provide valuable information about the electronic properties and reactivity of thiazolidinone derivatives. tandfonline.comnih.gov
Studies on related thiazolidinone structures have shown that the distribution of frontier molecular orbitals (HOMO and LUMO) is key to understanding their reactivity. For instance, in many thiazolidine (B150603) derivatives, the HOMO density is often located on the thiazolidine and phenyl rings, while the LUMO is shifted towards electron-acceptor groups. researchgate.net This distribution is crucial for predicting sites of electrophilic and nucleophilic attack.
The reactivity of this compound can be described by several global reactivity descriptors calculated using DFT. These parameters, such as HOMO-LUMO energy gap, hardness, and softness, provide a quantitative measure of the molecule's stability and reactivity. jmchemsci.com
Table 1: Calculated Electronic Properties of a Related Thiazolidinone Derivative
| Parameter | Value | Reference |
|---|---|---|
| HOMO Energy | -6.2 eV | tandfonline.com |
| LUMO Energy | -1.8 eV | tandfonline.com |
| Energy Gap (ΔE) | 4.4 eV | tandfonline.com |
Data is for a representative thiazolidinone derivative and serves as an illustrative example.
Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, offer a high level of theory for characterizing molecular structures and properties. These methods are computationally more intensive than DFT but can provide more accurate results for certain properties. For thiazolidinone systems, ab initio calculations can be used to refine geometries and energies obtained from DFT. nih.gov
Computational models are instrumental in predicting and interpreting spectroscopic data, including NMR, IR, and UV-Vis spectra. For this compound, DFT calculations can predict the chemical shifts of ¹H and ¹³C NMR, the vibrational frequencies of IR spectra, and the electronic transitions of UV-Vis spectra. tandfonline.comnih.gov
For example, the calculated vibrational frequencies can be correlated with experimental IR spectra to assign specific vibrational modes to functional groups within the molecule. Similarly, calculated NMR chemical shifts can aid in the structural elucidation of the compound. nih.govmdpi.com Time-dependent DFT (TD-DFT) is particularly useful for predicting electronic absorption spectra. tandfonline.com
Molecular Dynamics and Conformational Analysis of this compound
Molecular dynamics (MD) simulations and conformational analysis provide insights into the dynamic behavior and preferred shapes of molecules, which are crucial for understanding their biological activity and reaction mechanisms.
Molecular dynamics simulations can be employed to study the dynamic behavior of this compound in different environments. These simulations track the movements of atoms over time, providing a picture of the molecule's flexibility and conformational preferences. mdpi.com
Conformational analysis of related 5-substituted thiazolidin-4-ones using DFT has shown that these molecules can adopt various conformations, often described as exo or endo. nih.goveie.gr The relative energies of these conformers can be calculated to determine the most stable, or preferred, conformational state. The rotation around single bonds, such as the bond connecting the phenyl group to the thiazolidinone ring, leads to different conformers with distinct energies. nih.gov
Table 2: Relative Energies of Conformers for a Substituted Thiazolidin-4-one
| Conformer | Relative Energy (kcal/mol) | Reference |
|---|---|---|
| Conformer A | 0.00 (Global Minimum) | nih.gov |
| Conformer B | +2.5 | nih.gov |
| Conformer C | +4.1 | nih.gov |
Data is for a representative substituted thiazolidin-4-one and illustrates the energy differences between conformational states.
Thiazolidin-4-one derivatives can exist in different tautomeric forms, and understanding the equilibrium between these forms is important for predicting their chemical behavior. researchgate.net For this compound, potential tautomers could involve the migration of a proton. Theoretical calculations can predict the relative stabilities of these tautomers and the energy barriers for their interconversion. nyu.edu
Studies on the isomerization of similar thiazolidinone systems have been performed using DFT to map the reaction pathways and calculate the activation energies. mdpi.com These studies reveal the energetic favorability of different isomers and the feasibility of their interconversion under various conditions.
Computational Structure-Activity Relationship (SAR) and Molecular Docking Studies of this compound Derivatives
Computational methods, particularly Structure-Activity Relationship (SAR) and molecular docking studies, are instrumental in elucidating the therapeutic potential of this compound analogues. While specific research focusing solely on this compound is limited in the provided literature, extensive computational studies on a variety of structurally related thiazolidin-4-one derivatives offer a comprehensive framework for understanding their mechanism of action at a molecular level. These studies help to rationalize the biological activities observed and to predict the potency of novel compounds. mdpi.compsu.edu
The thiazolidin-4-one scaffold is a privileged structure in medicinal chemistry, known for its broad spectrum of biological activities. mdpi.com Modifications at positions 2, 3, and 5 of the thiazolidinone ring allow for the fine-tuning of its pharmacological profile. mdpi.compsu.edu Computational analyses of these derivatives have been pivotal in identifying key structural features that govern their interactions with biological targets.
In Silico Prediction of Molecular Interactions with Biological Macromolecules
Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. This method has been widely applied to various derivatives of the thiazolidin-4-one core to identify their potential biological targets and understand their inhibitory mechanisms.
Antimicrobial Targets: Docking studies have been crucial in identifying the antimicrobial potential of thiazolidin-4-one analogues. For instance, derivatives have been docked against bacterial DNA gyrase, with some compounds showing good interaction within the ATP binding pocket. scilit.comresearchgate.net In other research, 5-methyl thiazolidine-4-one derivatives were evaluated against the penicillin-binding protein of Escherichia coli (PDB ID: 2ZC4) to explore their antibacterial properties. Additionally, some analogues have been identified as potent antifungal agents through docking with fungal protein targets like CYP450 3A4. researchgate.net
Anti-inflammatory Targets: The anti-inflammatory activity of thiazolidinone derivatives has been investigated by docking them into the active sites of cyclooxygenase (COX) enzymes. A study on 5-thiazol-based thiazolidinone derivatives identified them as selective COX-1 inhibitors, with the residue Arg 120 playing a crucial role in the interaction. nih.gov
Anticancer Targets: The anticancer potential of this class of compounds has been explored by docking against various cancer-related proteins. Targets include cell division cycle (CDC) phosphatases, such as CDC25A, where a 2-(thienothiazolylimino)-1,3-thiazolidin-4-one analogue showed potent inhibitory activity. nih.gov Other studies have used anaplastic lymphoma kinase (ALK) as a target protein for docking analysis. nih.gov
Other Biological Targets: The versatility of the thiazolidin-4-one scaffold is further demonstrated by its interaction with other macromolecules. For example, derivatives have been studied for their inhibitory activity against human serum albumin glycation, a process implicated in diabetes-related complications. semanticscholar.org
The following table summarizes the biological macromolecules that have been studied in silico with various thiazolidin-4-one analogues.
| Biological Target | PDB ID | Thiazolidinone Analogue Class | Purpose of Study | Reference(s) |
| DNA Gyrase | Not Specified | 5-benzylidene-thiazolidine-2,4-dione | Antimicrobial | scilit.com |
| DNA Gyrase | Not Specified | 5-benzylidene-thiazolidine-2,4-dione | Antimicrobial | researchgate.net |
| Penicillin-binding protein | 2ZC4 | 5-methyl-thiazolidine-4-ones | Antibacterial | |
| Cyclooxygenase-1 (COX-1) | Not Specified | 5-thiazol-based thiazolidinones | Anti-inflammatory | nih.gov |
| Cytochrome P450 3A4 | Not Specified | 3-(benzothiazol-2-yl)-thiazolidin-4-ones | Antifungal | researchgate.net |
| Anaplastic Lymphoma Kinase (ALK) | 2XP2 | 1,2,4-triazoline-3-thione derivative | Anticancer | nih.gov |
| CDC25A Phosphatase | Not Specified | 2-(thienothiazolylimino)-1,3-thiazolidin-4-one | Anticancer | nih.gov |
| Human Serum Albumin | Not Specified | 5-arylidene-3-cyclopropyl-2-(phenylimino)-thiazolidin-4-one | Antiglycation | semanticscholar.org |
Ligand Efficiency and Binding Mode Analysis for this compound Analogues
Ligand efficiency (LE) is a metric used to optimize lead compounds by relating the potency of a ligand to its size. Binding mode analysis complements this by providing a detailed picture of the specific interactions between the ligand and the target protein. Together, these analyses guide the rational design of more effective drug candidates.
Structure-Activity Relationship (SAR) Insights: SAR studies, often driven by computational results, reveal how different substituents on the thiazolidin-4-one ring affect biological activity.
Substitution at N-3: The nature of the substituent at the N-3 position is often critical. For anticancer activity, compounds with a 4-hydroxyphenyl group or a carboxylic acid residue at this position showed high potency. mdpi.com
Substitution at C-2 and N-3: In a series of S1P4–R agonists, bulky alkyl groups at both the 2- and 3-positions resulted in a loss of activity, whereas smaller groups like ethyl were well-tolerated, suggesting the involvement of a smaller lipophilic binding pocket at position 3. nih.gov
Substitution at C-5: The methylene (B1212753) carbon at the 5-position is reactive and serves as a common point for modification. psu.edu The docking scores of certain antiglycation agents indicated the importance of a polar group on the 5-arylidene moiety for activity. semanticscholar.org For anti-inflammatory COX-1 inhibitors, both the nature and the position of substituents on the benzene (B151609) ring attached at C-5 were found to be determinant factors for activity. nih.gov
Binding Mode and Affinity: Docking studies provide valuable data on binding affinity, often expressed as a docking score, and the specific interactions driving the ligand-protein recognition.
In a study of antimicrobial thiazolidin-4-one analogues targeting CYP450 3A4, one derivative (compound 5b) exhibited a high docking score of -8.634, indicating strong binding affinity compared to the standard drug ketoconazole (B1673606) (-6.55). researchgate.net
For thiazolidine-2,4-dione derivatives targeting DNA gyrase, compounds with decent docking scores (-4.73 and -4.61) were identified as potential lead structures for further optimization. scilit.com Another study on similar derivatives targeting DNA gyrase also identified compounds with fair docking scores. researchgate.net
The binding mode of selective COX-1 inhibitors revealed that the residue Arg 120 in the active site is a key interaction point responsible for the observed activity. nih.gov
The following table presents selected docking scores for various thiazolidin-4-one analogues against their respective biological targets, illustrating the range of binding affinities observed in these computational studies.
| Compound Class | Biological Target | Compound ID | Docking Score (kcal/mol or fitness score) | Reference |
| Thiazolidine-2,4-dione analogue | DNA gyrase | 4 | -4.73 | scilit.com |
| Thiazolidine-2,4-dione analogue | DNA gyrase | 7 | -4.61 | scilit.com |
| Thiazolidine-2,4-dione analogue | DNA gyrase | H18 | -4.07 | researchgate.net |
| Thiazolidine-2,4-dione analogue | DNA gyrase | H7 | -3.77 | researchgate.net |
| 3-(benzothiazol-2-yl)-thiazolidin-4-one | CYP450 3A4 | 5b | -8.634 | researchgate.net |
| 5-methyl-thiazolidine-4-one derivatives | Penicillin-binding protein | Not Specified | PLP fitness scores reported |
These computational findings underscore the importance of in silico methods in modern medicinal chemistry. By predicting molecular interactions and rationalizing structure-activity relationships, these approaches significantly accelerate the discovery and development of novel therapeutic agents based on the versatile this compound scaffold and its analogues.
Mechanistic Investigations of 5 Methyl 2 Phenyl 1,3 Thiazolidin 4 One Interactions in Non Clinical Systems
Enzyme Modulation Studies with 5-methyl-2-phenyl-1,3-thiazolidin-4-one (In Vitro Focus)
Inhibition Kinetics and Allosteric Modulation Mechanisms
Specific data on the inhibition kinetics (e.g., IC₅₀, Kᵢ values) and the potential allosteric modulation mechanisms of this compound against specific enzymes are not well-documented in the available scientific literature.
However, the broader class of 2,5-disubstituted-4-thiazolidinones has been investigated for various enzyme inhibitory activities. For instance, certain derivatives have been evaluated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory research. researchgate.net Studies on other thiazolidinone derivatives have also explored their potential to inhibit enzymes such as tyrosinase and urease. nih.gov For example, a series of 5-(substituted)benzylidene)-2-(morpholinoimino)-3-phenylthiazolidin-4-ones showed notable activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some compounds exhibiting IC₅₀ values in the micromolar range. nih.gov These studies often involve structure-activity relationship (SAR) analyses to understand how different substituents on the thiazolidinone core influence inhibitory potency. Without direct experimental data, it is not possible to extrapolate these findings to this compound.
Binding Site Analysis and Catalytic Mechanism Perturbations
Detailed binding site analysis and studies on how this compound might perturb the catalytic mechanisms of specific enzymes are not described in the reviewed literature.
Receptor and Target Engagement Mechanisms of this compound (In Vitro/In Silico)
Ligand-Receptor Binding Affinities and Selectivity Profiling
There is a lack of specific data regarding the ligand-receptor binding affinities and selectivity profiling of this compound for any particular receptor.
Research on other thiazolidin-4-one scaffolds has demonstrated their potential to interact with various receptors. For instance, a class of 2-imino-thiazolidin-4-one derivatives has been identified as potent and selective agonists of the sphingosine-1-phosphate receptor 1 (S1P₁), a G-protein coupled receptor involved in lymphocyte trafficking. acs.org These studies typically involve radioligand binding assays to determine binding affinities (e.g., Kᵢ or Kₐ values) and functional assays to assess agonist or antagonist activity. The selectivity is then determined by testing the compounds against a panel of related receptors. No such detailed profiling has been published for this compound.
Mechanistic Insights into Signal Transduction Pathway Modulation
Specific studies detailing how this compound modulates signal transduction pathways are absent from the current body of scientific literature.
For the broader class of thiazolidinones, some studies have begun to elucidate their effects on cellular signaling. For example, the anti-inflammatory effects of some derivatives are thought to be mediated through the inhibition of pathways involving transcription factors like NF-κB. nih.gov Modulation of signaling pathways is a critical aspect of understanding a compound's mechanism of action, and this remains an uninvestigated area for this compound.
Cell-Based Mechanistic Pathway Studies (Excluding Clinical Outcomes)
There is a significant lack of published cell-based mechanistic studies for this compound. Such studies would be crucial to understand its cellular effects, such as impacts on cell proliferation, apoptosis, or specific metabolic pathways, independent of any potential clinical applications. While the anticancer and antimicrobial activities of various thiazolidinone derivatives have been reported, these findings are often not accompanied by detailed mechanistic investigations at the cellular level for each specific compound. nih.govarabjchem.org
Investigation of Cellular Uptake and Subcellular Localization
There is a notable absence of specific research data detailing the cellular uptake mechanisms and subcellular distribution of this compound. The process by which this compound traverses the cell membrane—whether through passive diffusion, facilitated diffusion, or active transport—has not been experimentally determined. Similarly, its subsequent localization within cellular compartments such as the cytoplasm, nucleus, mitochondria, or endoplasmic reticulum remains unelucidated.
Understanding the cellular uptake and localization is critical, as the site of accumulation within the cell often dictates the compound's biological activity and its potential molecular targets. For instance, localization to the nucleus might suggest an interaction with DNA or nuclear proteins, whereas mitochondrial accumulation could imply an effect on cellular respiration.
Exploration of Intracellular Molecular Targets and Pathway Perturbations
Direct experimental evidence identifying the specific intracellular molecular targets of this compound is not available in the current body of scientific literature. While computational (in silico) docking studies have been performed on various thiazolidin-4-one derivatives to predict their binding affinity to potential protein targets, such studies for this specific compound are not reported.
For the broader class of thiazolidin-4-ones, a diverse range of molecular targets has been proposed, underscoring the scaffold's versatility. These include enzymes such as cyclooxygenases (COX-1 and COX-2), lipoxygenase (LOX), various kinases, and microbial enzymes, as well as receptors and other proteins. For example, certain 5-benzylidene-2-(5-methylthiazole-2-ylimino)thiazolidin-4-one derivatives have been identified as selective COX-1 inhibitors. Other thiazolidinone compounds have been suggested to target proteins like p53, histone deacetylases (HDACs), and bacterial enzymes like YycG histidine kinase or RNA polymerase. mdpi.commdpi.comnih.gov
However, it is crucial to emphasize that these findings pertain to derivatives and not to this compound itself. The substitution pattern on the thiazolidinone core is a key determinant of target specificity. Without dedicated experimental validation, such as affinity chromatography, proteomics-based approaches, or enzymatic assays specifically using this compound, its molecular targets and the cellular pathways it may perturb remain speculative.
The table below summarizes potential molecular targets that have been identified for various other thiazolidin-4-one derivatives, which could serve as a starting point for future investigations into the specific mechanisms of this compound.
| Potential Target Class | Specific Examples | Associated Activity of Derivatives |
| Enzymes | Cyclooxygenase-1 (COX-1) | Anti-inflammatory |
| Cyclooxygenase-2 (COX-2) | Anti-inflammatory, Anticancer | |
| Lipoxygenase (LOX) | Anti-inflammatory | |
| Histone Deacetylases (HDACs) | Anticancer | |
| Kinases (e.g., YycG, VEGFR-2) | Antibacterial, Anticancer | |
| RNA Polymerase | Antibacterial | |
| Peroxisome Proliferator-Activated Receptors (PPARγ) | Antidiabetic | |
| Proteins | p53 | Anticancer |
This table is for illustrative purposes based on the broader thiazolidin-4-one class and does not represent experimentally confirmed targets for this compound.
Further research, including in vitro cellular assays and in vivo studies, is necessary to elucidate the specific mechanistic details of this compound.
Emerging Applications and Interdisciplinary Research of 5 Methyl 2 Phenyl 1,3 Thiazolidin 4 One
Role in Organic Synthesis and Catalysis
The 5-methyl-2-phenyl-1,3-thiazolidin-4-one scaffold is a versatile building block in organic chemistry, valued for its reactivity and stereochemical potential. Its applications range from guiding the formation of specific stereoisomers to serving as a starting point for the synthesis of more complex molecular architectures.
As Chiral Auxiliaries and Ligands in Asymmetric Synthesis
While direct applications of this compound as a chiral auxiliary are not extensively documented, the closely related thiazolidinone framework is a proven asset in asymmetric synthesis. For instance, chiral 1,3-thiazolidin-2-ones, which differ from the target compound by the position of the carbonyl group, have been effectively used to control the stereochemical outcome of reactions.
A notable example is the use of N-propionyl-4(S)-benzyl-1,3-thiazolidin-2-one in asymmetric aldol (B89426) condensations. The chlorotitanium enolate of this compound reacts with various aryl aldehydes to produce aldol products with good diastereoselectivity. This facial selectivity is believed to proceed through a non-chelated transition state, demonstrating the auxiliary's ability to direct the approach of the reacting molecules. The chiral auxiliary can then be easily removed through acyl substitution, highlighting its practical utility in synthesis.
Table 1: Diastereoselective Aldol Reactions Using a Chiral Thiazolidin-2-one Auxiliary
| Aldehyde | Yield (%) | Diastereomeric Ratio (syn:anti) |
|---|---|---|
| Benzaldehyde (B42025) | 86 | 97:3 |
| 4-Nitrobenzaldehyde | 81 | 95:5 |
| 4-Chlorobenzaldehyde | 80 | 96:4 |
| 4-Methoxybenzaldehyde | 75 | 94:6 |
| Piperonal | 76 | 94:6 |
Precursors for Complex Heterocyclic Systems and Natural Product Synthesis
The 1,3-thiazolidin-4-one core is a valuable precursor for creating more elaborate heterocyclic systems. The C5 position of the ring, which in the target compound is substituted with a methyl group, is particularly important. In related structures where this position has active methylene (B1212753) protons, it is a prime site for Knoevenagel condensation. nih.govresearchgate.net This reaction involves the condensation of the thiazolidinone with an aldehyde or ketone to form a 5-ylidene derivative, effectively adding new molecular complexity. nih.gov
This method is a cornerstone for synthesizing a vast array of derivatives and is frequently employed to build fused heterocyclic systems and spiro compounds. nih.gov By reacting 5-arylidene-4-thiazolidinones with other reagents, chemists can construct complex molecular frameworks, demonstrating the role of the thiazolidinone ring as a fundamental building block in synthetic strategies. nih.gov The introduction of a methyl group at the 5-position, as in this compound, has been noted to be a key factor for detectable antiviral activity in some derivative series. ekb.eg
Catalytic Activity of this compound Based Organocatalysts
While the target compound itself is not typically used as a catalyst, its structural core, thiazolidine (B150603), is integral to the design of novel organocatalysts. Researchers have synthesized new catalysts based on thiazolidine-4-carboxylic acid and successfully applied them in direct asymmetric aldol reactions between aliphatic ketones and aromatic aldehydes. researchgate.net
These organocatalysts, which incorporate the thiazolidine ring, have demonstrated promising activity, achieving high yields and good to excellent stereoselectivity under solvent-free conditions. researchgate.net The catalyst's structure, derived from the thiazolidine framework, is crucial for its function in promoting the carbon-carbon bond-forming reaction. researchgate.net
Table 2: Performance of a Thiazolidine-Based Organocatalyst in Asymmetric Aldol Reactions
| Aldehyde | Ketone | Yield (%) | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| 4-Nitrobenzaldehyde | Cyclohexanone | 94 | 91/9 | 88 |
| 4-Nitrobenzaldehyde | Acetone | 85 | - | 75 |
| 4-Chlorobenzaldehyde | Cyclohexanone | 88 | 85/15 | 81 |
| Benzaldehyde | Cyclohexanone | 79 | 79/21 | 75 |
Contributions to Materials Science
Beyond its role in synthesis, the thiazolidinone scaffold is finding new life in the development of advanced materials, where its unique chemical and physical properties can be harnessed for novel applications.
Integration into Polymeric Frameworks and Functional Materials
The thiazolidinone moiety has been identified as a valuable component for integration into polymeric structures, particularly for applications in photonics and optoelectronics. researchgate.net Polymers that incorporate this heterocyclic ring have been investigated for their potential use in reversible optical data storage and in the creation of photo-switching optical elements. researchgate.net The distinct properties of the thiazolidinone unit contribute to the functionality of these advanced polymers. researchgate.net
Application in Sensor Development and Optoelectronic Devices
The thiazolidinone structure is proving to be a versatile platform for creating specialized functional materials, including chemical sensors and components for optoelectronic devices.
Sensor Development: Researchers have successfully fabricated novel fluorescent chemosensors for the detection of aluminum ions (Al³⁺) using a 3-phenyl thiazolidin-4-one core. nih.gov These sensors operate on a "turn-on" fluorescence mechanism in an aqueous solution. nih.gov The thiazolidinone-based probe forms a complex with Al³⁺ ions, leading to a detectable change in fluorescence, with one probe demonstrating a very low limit of detection (LOD). nih.gov This application highlights the potential of the scaffold in creating sensitive and selective analytical tools. nih.gov
Table 3: Performance of Thiazolidinone-Based Fluorescent Sensors for Al³⁺ Detection
| Sensor Compound | Core Structure | Limit of Detection (LOD) for Al³⁺ |
|---|---|---|
| AM1 | ((E)-2-(4-hydroxy-3-(((2-hydroxyphenyl)imino)methyl)phenyl)-3-phenyl thiazolidin-4-one) | 0.11 μM |
| AM2 | (2,3-bis(4-hydroxy-3-((E)-((2-hydroxyphenyl)imino) methyl) phenyl) thiazolidin-4-one) | 4.4 μM |
Optoelectronic Devices: The thiazolidinone motif is also a subject of interest for its nonlinear optical (NLO) properties, which are crucial for applications in optical information processing and all-optical switching. researchgate.netuobasrah.edu.iq Studies on various thiazolidinone derivatives have shown that these compounds can be developed into useful materials for optoelectronics. researchgate.net The inherent push-pull electronic effects within certain thiazolidinone derivatives make them attractive to chemists and physicists for their NLO applications. researchgate.net Thiazolidinediones, a related class of compounds, are noted for their potential in developing lasers and other optical devices due to their electrical and optical properties. umsida.ac.id
Mechanistic Studies in Non-Therapeutic Biological Contexts
While the therapeutic efficacy of this compound is a subject of ongoing research, its activity in non-clinical biological systems provides crucial insights into its mode of action. These studies, free from the complexities of clinical data, allow for a focused examination of its interaction with biological targets at a molecular level.
Molecular Basis of Antibiofilm Activity
Bacterial biofilms, structured communities of cells encased in a self-produced matrix, are notoriously resistant to conventional antimicrobial agents. The disruption of these biofilms is a key strategy in combating persistent infections. While direct studies on the antibiofilm mechanism of this compound are not extensively detailed in current literature, research on closely related thiazolidin-4-one derivatives provides a strong basis for understanding its potential modes of action.
One of the primary mechanisms by which thiazolidinone compounds are thought to exert their antibiofilm effects is through the interference with quorum sensing (QS) . QS is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density. This system is integral to biofilm formation, virulence factor production, and other collective behaviors. Thiazolidinone-based compounds have been identified as potential inhibitors of QS systems. For instance, certain thiazolidinone-peptide conjugates have been investigated as quorum sensing inhibitors in Pseudomonas aeruginosa, a pathogen renowned for its biofilm-forming capabilities. nih.gov The inhibition of QS can disrupt the signaling cascade that leads to the production of extracellular polymeric substances (EPS), which are critical components of the biofilm matrix. nih.gov
The general mechanism of QS inhibition often involves the antagonist binding to QS receptors, such as LasR in P. aeruginosa, which prevents the binding of the natural autoinducer molecules. nih.gov This blockage disrupts the coordinated expression of genes responsible for biofilm maturation and virulence. Although specific studies on this compound are pending, its structural similarity to other known QS inhibitors suggests it may operate through a similar pathway.
The table below summarizes the potential molecular basis for antibiofilm activity based on studies of related thiazolidinone compounds.
| Potential Mechanism | Description | Key Molecular Targets (in related compounds) |
| Quorum Sensing Interference | Disruption of bacterial cell-to-cell communication required for coordinated biofilm formation. | QS receptors (e.g., LasR) |
| Inhibition of EPS Production | Reduction in the synthesis of extracellular polymeric substances that form the biofilm matrix. | Enzymes involved in polysaccharide and eDNA synthesis |
| Downregulation of Virulence Factors | Suppression of genes that control the production of toxins and other factors contributing to pathogenicity. | Regulatory proteins of virulence factor expression |
Mechanistic Pathways of Enzyme Inhibition in Pathogenic Organisms (In Vitro/In Silico)
In vitro and in silico studies on thiazolidinone derivatives have illuminated their potential to inhibit essential enzymes in pathogenic microorganisms, providing a clearer picture of their antimicrobial mechanisms. These computational and laboratory-based approaches allow for the precise identification of molecular targets and the characterization of binding interactions.
Molecular docking studies have been instrumental in predicting the binding affinities and modes of interaction between thiazolidinone compounds and key bacterial enzymes. For a range of thiazolidinone derivatives, several crucial enzymes have been identified as potential targets.
One such target is the MurB enzyme , which is involved in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. orientjchem.orgnih.gov Inhibition of MurB disrupts cell wall formation, leading to cell lysis and death. In silico analyses of 3,5-disubstituted-2,4-thiazolidinediones have shown that these compounds can bind effectively to the active site of the E. coli MurB enzyme. orientjchem.org The interactions are predominantly hydrophobic, involving key amino acid residues that stabilize the compound within the binding pocket. orientjchem.org
Another significant target for thiazolidinone derivatives is penicillin-binding protein (PBP) . A 2024 study performed in silico docking of 5-methylthiazolidine-4-one derivatives with the penicillin-binding protein from Escherichia coli (PDB: 2ZC4). This suggests that the thiazolidinone scaffold can interfere with the transpeptidase activity of PBPs, which is crucial for the final steps of peptidoglycan synthesis.
Furthermore, in the context of fungal pathogens, lanosterol (B1674476) 14α-demethylase (CYP51) has been identified as a target. This enzyme is vital for the biosynthesis of ergosterol, a key component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity and function. Docking studies with 5-methylthiazolidine-4-one derivatives have explored their binding to the lanosterol demethylase of Candida albicans.
The table below presents a summary of enzyme inhibition pathways investigated through in silico and in vitro studies for compounds structurally related to this compound.
| Target Enzyme | Pathogenic Organism(s) | Function of Enzyme | Investigative Method | Key Findings for Related Compounds |
| MurB | Escherichia coli | Peptidoglycan biosynthesis (cell wall) | In silico docking | Good binding affinity and hydrophobic interactions with the active site. orientjchem.orgnih.gov |
| Penicillin-Binding Protein (PBP) | Escherichia coli | Peptidoglycan cross-linking (cell wall) | In silico docking | Predicted binding to the active site (PDB: 2ZC4). |
| Lanosterol 14α-demethylase (CYP51) | Candida albicans | Ergosterol biosynthesis (cell membrane) | In silico docking | Predicted binding to the active site (PDB: 5FSA). |
| DNA Gyrase | Staphylococcus aureus | DNA replication | In vitro assay | A potent thiazolidinone derivative showed inhibition of the S. aureus DNA Gyrase enzyme. nih.gov |
It is important to reiterate that while these studies provide strong inferential evidence, dedicated mechanistic investigations on this compound are required to definitively confirm these pathways.
Future Directions and Advanced Research Frontiers for 5 Methyl 2 Phenyl 1,3 Thiazolidin 4 One
Development of Next-Generation Synthetic Methodologies
The synthesis of 1,3-thiazolidin-4-ones has traditionally relied on the one-pot, three-component condensation of an amine, an aldehyde, and a thioglycolic acid derivative. sci-hub.se While effective, future research is focused on developing next-generation methodologies that offer higher efficiency, greater stereoselectivity, and more environmentally benign conditions.
Key areas of development include:
Novel Catalytic Systems: Research is moving towards the use of innovative catalysts to improve reaction rates and yields. This includes the application of nano-particle based catalysts, such as nano-Fe₃O₄@SiO₂-supported ionic liquids, which have demonstrated high to excellent yields in solvent-free conditions. nih.gov The use of biocatalysts, like yeast, is also being explored, though it remains a less chartered territory for this specific cyclocondensation. researchgate.net
Asymmetric Synthesis: Given that the biological activity of chiral molecules can be highly dependent on their stereochemistry, the development of stereoselective synthetic routes is a critical frontier. Future methods will likely focus on chiral catalysts or auxiliaries to control the stereocenters at the C2 and C5 positions of the thiazolidinone ring, leading to the production of single enantiomers of 5-methyl-2-phenyl-1,3-thiazolidin-4-one.
Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for straightforward scaling-up. The application of flow chemistry to the synthesis of this compound could lead to more efficient and reproducible production.
Microwave and Ultrasound-Assisted Synthesis: Energy-efficient techniques like microwave irradiation and ultrasound assistance have already shown promise in accelerating the synthesis of thiazolidinone derivatives. nih.govresearchgate.net Future work will likely optimize these conditions to reduce reaction times from hours to minutes and improve yields, making the synthesis more rapid and economical. nih.gov
Table 1: Comparison of Modern Synthetic Strategies for Thiazolidin-4-ones
| Methodology | Key Advantages | Catalyst/Condition Examples | Reported Yields | Reference |
|---|---|---|---|---|
| Solvent-Free Synthesis | Reduced waste, cost-effective, high atom economy | Ammonium (B1175870) persulfate (APS) at 90 °C | ~84% | nih.gov |
| Ionic Liquid Catalysis | Reusable catalyst, efficient, solvent-free option | [Et₃NH][HSO₄] | >80% | nih.gov |
| Nanoparticle Catalysis | High efficiency, catalyst reusability, activates reactants | nano-CdZr₄(PO₄)₆ | ~88% | nih.gov |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, energy efficient | DMF | Not specified | researchgate.net |
Integration of Artificial Intelligence and Machine Learning in Design and Discovery
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and design of new chemical entities. mednexus.orgnih.gov For the this compound scaffold, these computational tools offer a pathway to rapidly design and screen virtual libraries of derivatives with enhanced properties.
Future applications of AI/ML in this field include:
De Novo Drug Design: Generative AI models, such as Generative Adversarial Networks (GANs) and Recurrent Neural Networks (RNNs), can be trained on existing libraries of thiazolidinone derivatives to design novel molecules with desired pharmacological profiles from scratch. nih.govcrimsonpublishers.com These tools can explore a vast chemical space to identify structures with a higher probability of biological activity.
Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models powered by ML can predict the biological activity, physicochemical properties, and potential toxicity of new derivatives. crimsonpublishers.com By identifying key structural features that correlate with desired outcomes, these models can guide the synthesis of more potent and safer compounds, reducing the time and cost associated with experimental screening. crimsonpublishers.com For instance, AI can predict the 3D structure of a target protein and its interaction with a novel thiazolidinone derivative. crimsonpublishers.com
Lead Optimization: AI algorithms can suggest specific structural modifications to a lead compound, such as this compound, to improve its efficacy, selectivity, and pharmacokinetic properties. This data-driven approach accelerates the iterative cycle of design, synthesis, and testing.
Table 2: Applications of AI/ML in Thiazolidinone Derivative Research
| AI/ML Application | Objective | Potential Impact | Reference |
|---|---|---|---|
| Generative Models (e.g., ORGANIC) | Design novel molecules with specific therapeutic properties. | Accelerates early-phase discovery of new drug candidates. | crimsonpublishers.com |
| Predictive Toxicology (e.g., DeepTox) | Forecast the toxicity of different compounds before synthesis. | Enhances the quality and safety of drug development. | crimsonpublishers.com |
| Protein-Ligand Docking (e.g., iFitDock) | Predict interactions with target proteins like enzymes or receptors. | Facilitates understanding of mechanism of action and guides rational design. | crimsonpublishers.com |
| Reinforcement Learning | Refine molecular structures to optimize for desired biological effects. | Generates compounds with higher potency and specificity. | nih.gov |
Exploration of Novel Mechanistic Interactions in Complex Chemical Systems
While the 1,3-thiazolidin-4-one core is known to interact with a range of biological targets, a deeper understanding of its mechanistic interactions is a key research frontier. Future studies will employ advanced analytical and computational techniques to elucidate precisely how this compound and its derivatives function at the molecular level.
Key research areas include:
Target Identification and Validation: Advanced proteomics and chemical biology approaches will be used to identify the specific protein targets of bioactive thiazolidinone derivatives. Validating these targets is crucial for understanding the compound's mechanism of action and potential therapeutic applications.
Structural Biology Studies: Techniques such as X-ray crystallography and cryo-electron microscopy will be essential to solve the three-dimensional structures of these compounds bound to their biological targets (e.g., enzymes like VEGFR-2 or receptors like PPARγ). nih.govresearchgate.net This structural information provides invaluable insights for rational drug design and optimization.
Dynamic Interaction Analysis: Beyond static pictures, researchers will investigate the dynamics of binding and the allosteric effects these compounds may exert on their targets. Techniques like 2D-NMR spectroscopy and molecular dynamics (MD) simulations can reveal how the compound alters the protein's conformation and function over time. nih.govmdpi.com
Systems Biology Approaches: To understand the effect of this compound in a complex biological context, systems biology approaches will be employed. This involves studying how the compound affects entire signaling pathways or cellular networks, moving beyond a single-target interaction model. researchgate.net
Sustainable and Scalable Production Approaches for this compound
As promising compounds move from laboratory-scale synthesis to potential commercial application, the development of sustainable and scalable production methods becomes paramount. The principles of green chemistry are central to this research frontier, aiming to minimize the environmental impact and cost of synthesis.
Future strategies will focus on:
Green Solvents and Solvent-Free Reactions: A major goal is to replace hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids, or to eliminate solvents entirely. sci-hub.senih.gov Solvent-free reactions, often facilitated by grinding or heating, reduce waste and simplify product purification. nih.govnih.gov
Catalyst Recovery and Reuse: The development of heterogeneous or immobilized catalysts is a key strategy for sustainable production. Catalysts like FeNi₃-IL MNPs or those supported on polymers can be easily separated from the reaction mixture and reused multiple times, reducing cost and waste. nih.gov
Atom Economy: Synthetic routes will be designed to maximize the incorporation of all starting materials into the final product, a principle known as high atom economy. One-pot, multi-component reactions are inherently atom-economical and will continue to be a focus of development. nih.govnih.gov
Table 3: Comparison of Conventional vs. Sustainable Synthesis Approaches
| Parameter | Conventional Method (e.g., Reflux in Toluene) | Sustainable Approach (e.g., Catalyst in Solvent-Free Conditions) | Reference |
|---|---|---|---|
| Solvent | Often uses volatile, hazardous solvents like toluene (B28343) or benzene (B151609). | Water, ethanol, or no solvent. | nih.govnih.gov |
| Catalyst | Often uses stoichiometric amounts of acid/base catalysts. | Catalytic amounts of reusable catalysts (e.g., ionic liquids, nanoparticles). | nih.gov |
| Energy | Requires prolonged heating (reflux). | Lower temperatures or rapid, energy-efficient methods (microwaves). | researchgate.net |
| Waste | Generates significant solvent and catalyst waste. | Minimal waste, simplified workup. | nih.govnih.gov |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-methyl-2-phenyl-1,3-thiazolidin-4-one, and what analytical techniques are used for characterization?
- Methodological Answer : The synthesis typically involves a multi-step condensation reaction between a substituted aldehyde and thiourea derivatives under reflux conditions. Key steps include temperature control (e.g., 80–100°C) and solvent selection (e.g., ethanol or DMF). Post-synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Performance Liquid Chromatography (HPLC) are critical for structural validation and purity assessment. For example, ¹H NMR can confirm the presence of the methyl and phenyl substituents, while HPLC ensures >95% purity .
Q. How is the molecular structure of this compound confirmed, and what spectral data are typically reported?
- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation. For solution-phase analysis, ¹³C NMR is used to identify the carbonyl (C=O) and thione (C=S) groups, with characteristic shifts observed at ~170 ppm (C=O) and ~190 ppm (C=S). Infrared (IR) spectroscopy further corroborates functional groups, such as N-H stretches (~3200 cm⁻¹) and C=S vibrations (~1200 cm⁻¹) .
Q. What initial biological screening assays are recommended for evaluating the bioactivity of this compound?
- Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT or SRB assays) against cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative activity. Parallel antimicrobial testing via broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains is advised. Include positive controls (e.g., doxorubicin for cytotoxicity, ampicillin for antimicrobial activity) to validate results .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer :
- Solvent Optimization : Replace ethanol with DMF to enhance solubility of intermediates, reducing side-product formation .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., L-proline) to accelerate condensation kinetics.
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) instead of recrystallization for higher purity (>98%).
- Yield Data :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Ethanol, no catalyst | 60–65 | 90–92 |
| DMF + ZnCl₂ | 75–80 | 95–97 |
Q. What strategies are effective in resolving contradictory data regarding the biological activity of this compound across different studies?
- Methodological Answer :
- Standardize Assay Conditions : Ensure consistent cell lines, microbial strains, and incubation times. For cytotoxicity, normalize cell density (e.g., 1×10⁴ cells/well) and serum concentration .
- Address Solubility Issues : Use DMSO as a co-solvent (<0.1% v/v) to enhance compound solubility in aqueous media, preventing false negatives .
- Dose-Response Analysis : Perform IC₅₀/EC₅₀ calculations across a wider concentration range (e.g., 0.1–100 µM) to account for non-linear effects.
- Mechanistic Follow-Up : Use flow cytometry (apoptosis assays) or Western blotting (e.g., caspase-3 activation) to confirm activity .
Q. How can computational methods like molecular docking and QSAR be applied to study this compound's mechanism of action?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with targets like COX-2 (anti-inflammatory) or topoisomerase II (anticancer). Focus on hydrogen bonding between the thiazolidinone carbonyl and active-site residues .
- QSAR Modeling : Develop 2D/3D-QSAR models using descriptors like logP, molar refractivity, and Hammett σ values. Correlate electronic effects (e.g., electron-withdrawing substituents) with bioactivity trends .
- ADMET Prediction : Use SwissADME to predict pharmacokinetic properties (e.g., BBB permeability, CYP450 inhibition) early in drug development .
Q. What are the best practices for analyzing the stability and reactivity of this compound under various experimental conditions?
- Methodological Answer :
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Acid/base stability can be assessed in buffers (pH 1–13) at 37°C .
- Reactivity Profiling : React with nucleophiles (e.g., hydrazine) to identify susceptible sites (e.g., thione group). Track intermediates via LC-MS .
- Thermal Analysis : Use Differential Scanning Calorimetry (DSC) to determine melting points and decomposition thresholds (>200°C typical for thiazolidinones) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
